ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic chemical compound known for its diverse applications in scientific research The compound is characterized by a complex structure involving an indole ring fused with a pyrimidine ring, functionalized with a piperazine and ethyl ester groups
Properties
IUPAC Name |
ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S/c1-3-35-26(34)30-14-12-29(13-15-30)21(32)16-36-25-28-22-19-6-4-5-7-20(19)27-23(22)24(33)31(25)18-10-8-17(2)9-11-18/h4-11,27H,3,12-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNRXKWMVXIHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)NC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The initial step involves the synthesis of 4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indole through a cyclization reaction. This compound is then subjected to thiolation with 2-chloroacetyl chloride to introduce the thioacetyl group.
Route 2: : In a separate reaction, piperazine-1-carboxylic acid ethyl ester is prepared through esterification.
Route 3: : Finally, the two synthesized intermediates are coupled under reflux conditions to yield ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate.
Industrial Production Methods
In industrial settings, the compound can be produced on a larger scale by optimizing the reaction conditions for each step. This includes using automated reactors, precise temperature control, and continuous monitoring of the reaction progress to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate undergoes various types of reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify its existing functionalities.
Reduction: : Reduction reactions can be employed to alter the oxidation state of the compound, making it suitable for different applications.
Substitution: : The compound can undergo substitution reactions where one functional group is replaced by another, enhancing its versatility.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: : Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions are derivatives of the original compound with modified functional groups, which can exhibit enhanced or altered properties suitable for specific research applications.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is used as a precursor for the synthesis of novel compounds. Its unique structure allows for various modifications, making it a valuable starting material for the development of new chemical entities.
Biology
The compound is studied for its potential biological activities, including its interactions with proteins and enzymes. It is used in biochemical assays to investigate its effects on cellular processes and to identify potential therapeutic targets.
Medicine
In medicine, the compound is explored for its pharmacological properties. It shows promise as a lead compound for the development of new drugs, particularly in the fields of oncology and neurology, due to its ability to modulate specific biological pathways.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its chemical reactivity allows for the creation of products with tailored properties for specific industrial applications.
Mechanism of Action
Ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate exerts its effects through various molecular mechanisms. It can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and influencing cellular signaling pathways. The compound's structure allows it to bind to these targets with high affinity, leading to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-((4-oxo-3-(phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate: : This compound has a similar structure but with a phenyl group instead of a p-tolyl group, which may result in different biological activities.
Ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)methyl)acetyl)piperazine-1-carboxylate:
Uniqueness
Ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure features a piperazine core linked to a pyrimido[5,4-b]indole moiety, which is known for its diverse biological activities. The presence of the thioacetyl group and the p-tolyl substituent further contribute to its chemical properties.
Research indicates that compounds similar to this compound can interact with various biological targets:
- Toll-like receptor (TLR) Activation : Substituted pyrimido[5,4-b]indoles have been identified as potent activators of NFκB through selective stimulation of TLR4. This pathway is crucial for innate immune responses and may position these compounds as potential immune modulators .
- Cytokine Modulation : The modulation of cytokines such as IL-6 and IP-10 has been observed in studies involving similar compounds. By skewing cytokine production towards type I interferon pathways, these compounds may exhibit anti-inflammatory properties .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have shown significant activity against various pathogens, indicating a potential role in infection control .
Research Findings
A summary of key findings from recent studies on the biological activity of this compound is presented below:
Case Studies
-
Case Study on Immune Modulation :
A study investigating the immune-modulating effects of similar pyrimido[5,4-b]indole derivatives found that specific modifications at the N-position significantly enhanced TLR4 activation while minimizing cytotoxicity. This suggests that structural optimization can lead to more effective immune modulators . -
Antimicrobial Efficacy :
In vitro tests on derivatives revealed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus, indicating a strong bactericidal effect. These results highlight the potential for developing new antimicrobial agents based on this chemical scaffold .
Q & A
Basic: What are the key considerations for optimizing the synthesis of ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate?
Methodological Answer:
Synthesis optimization requires multi-step reaction planning, including:
- Thioether bond formation : Use of coupling agents like EDCI/HOBt for acetyl-thiol conjugation (common in pyrimidoindole derivatives) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of sulfur-containing intermediates .
- Catalyst optimization : Palladium or copper catalysts may improve heterocyclic ring closure efficiency .
- Yield monitoring : Thin-layer chromatography (TLC) and HPLC track intermediate purity (≥95%) to minimize side reactions .
Advanced: How can researchers resolve structural ambiguities in the compound using spectroscopic and crystallographic data?
Methodological Answer:
Ambiguities in stereochemistry or substitution patterns are resolved via:
- 2D-NMR (HSQC, HMBC) : Correlates proton and carbon shifts to confirm thioacetyl-piperazine connectivity and indole ring substitution .
- X-ray crystallography : Determines absolute configuration of the pyrimidoindole core; critical for identifying diastereomers .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., CₙHₘNₓOₚS) and detects isotopic patterns for sulfur .
Basic: Which characterization techniques are essential to confirm the compound’s structural integrity post-synthesis?
Methodological Answer:
- 1H/13C NMR : Assigns chemical shifts for the piperazine carbonyl (δ ~165 ppm) and p-tolyl aromatic protons (δ ~7.2 ppm) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and thioester vibrations (C-S at ~650 cm⁻¹) .
- Elemental analysis : Confirms C, H, N, S content within ±0.3% deviation .
Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures (e.g., >200°C indicates thermal stability) .
- pH-dependent hydrolysis studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC; thioesters degrade rapidly in alkaline conditions .
- Accelerated stability testing : 40°C/75% RH for 4 weeks to simulate long-term storage; LC-MS identifies degradation products (e.g., free piperazine) .
Basic: How should researchers evaluate the compound’s biological activity in vitro?
Methodological Answer:
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays; IC₅₀ values <1 µM suggest therapeutic potential .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ compared to controls like doxorubicin .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs .
Advanced: How can contradictory bioactivity data across studies be systematically analyzed?
Methodological Answer:
- Assay condition standardization : Compare IC₅₀ values under identical pH, temperature, and cell passage numbers .
- Metabolite interference testing : Use hepatic microsomes to rule out bioactivation/deactivation pathways .
- Structural analogs : Synthesize derivatives (e.g., methyl ester vs. ethyl ester) to isolate substituent effects on activity .
Basic: What purification methods ensure high yield and purity for this compound?
Methodological Answer:
- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 3:1 → 1:1) removes unreacted intermediates .
- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with ≥99% purity (confirmed by melting point analysis) .
- Prep-HPLC : C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomeric impurities .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., PDB ID 1M17); prioritize poses with ΔG < -8 kcal/mol .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR modeling : Correlate substituent electronegativity (e.g., p-tolyl vs. 4-fluorophenyl) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
